molecular formula C9H8BrFO2 B8607319 2-(Acetoxymethyl)-4-bromo-1-fluorobenzene

2-(Acetoxymethyl)-4-bromo-1-fluorobenzene

Cat. No. B8607319
M. Wt: 247.06 g/mol
InChI Key: BYEHSHDXZQTURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetoxymethyl)-4-bromo-1-fluorobenzene is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Acetoxymethyl)-4-bromo-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Acetoxymethyl)-4-bromo-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Acetoxymethyl)-4-bromo-1-fluorobenzene

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methyl acetate

InChI

InChI=1S/C9H8BrFO2/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3

InChI Key

BYEHSHDXZQTURY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous sodium acetate (1.65 g, 20 mmol) was added to a solution of the compound (1a) (3 g, 14.6 mmol) in DMF (25 mL) and the reaciton mixture was stirred under N2 on a steam bath for 11 hours. The reaction mixture was cooled and distributed between H2O (200 mL) and Et2O (100 mL). The organic layer was separated and washed with H2O (3×100 mL), dried, filtered and evaporated, leaving the compound (1b) as a nearly colorless oil; NMR 2.08 (3 H, s), 5.08 (2 H, s), 6.7-7.9 (3 H, m).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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